Butan-2-yl bis(2-methylpropyl) phosphate Butan-2-yl bis(2-methylpropyl) phosphate
Brand Name: Vulcanchem
CAS No.: 646450-50-2
VCID: VC16894754
InChI: InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3
SMILES:
Molecular Formula: C12H27O4P
Molecular Weight: 266.31 g/mol

Butan-2-yl bis(2-methylpropyl) phosphate

CAS No.: 646450-50-2

Cat. No.: VC16894754

Molecular Formula: C12H27O4P

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

Butan-2-yl bis(2-methylpropyl) phosphate - 646450-50-2

Specification

CAS No. 646450-50-2
Molecular Formula C12H27O4P
Molecular Weight 266.31 g/mol
IUPAC Name butan-2-yl bis(2-methylpropyl) phosphate
Standard InChI InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3
Standard InChI Key HYQLQSRROYKMQW-UHFFFAOYSA-N
Canonical SMILES CCC(C)OP(=O)(OCC(C)C)OCC(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Butan-2-yl bis(2-methylpropyl) phosphate belongs to the organophosphate class, characterized by a central phosphorus atom bonded to four oxygen atoms. The butan-2-yl group (CH3CH(CH2)O\text{CH}_3\text{CH}(\text{CH}_2)\text{O}-) and two 2-methylpropyl (isobutyl) groups ((CH2CH(CH3)2)2(\text{CH}_2\text{CH}(\text{CH}_3)_2)_2) create a branched hydrophobic structure. The IUPAC name, bis(2-methylpropyl) propan-2-yl phosphate, reflects this substitution pattern .

Key Structural Descriptors:

  • SMILES Notation: CC(C)COP(=O)(OCC(C)C)OC(C)C\text{CC(C)COP(=O)(OCC(C)C)OC(C)C}

  • InChIKey: OUMYXPGHWVLMHN-UHFFFAOYSA-N\text{OUMYXPGHWVLMHN-UHFFFAOYSA-N}

  • Molecular Formula: C11H25O4P\text{C}_{11}\text{H}_{25}\text{O}_{4}\text{P}

The compound’s three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals steric hindrance due to the bulky isobutyl groups, influencing its reactivity and solubility .

Physicochemical Properties

The compound’s physical properties are critical for its industrial applicability:

PropertyValueSource
Molecular Weight252.29 g/mol
LogP (Partition Coefficient)4.65 (estimated)
Topological Polar Surface Area54.57 Ų
Density1.12 g/cm³ (predicted)

The high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents over water. This property aligns with its use as a plasticizer and flame retardant in polymer matrices.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions between phosphorus oxychloride (POCl3\text{POCl}_3) and the corresponding alcohols. A two-step process is commonly employed:

  • Phosphorylation:
    POCl3+2C4H9OHC4H9O2P(O)Cl+2HCl\text{POCl}_3 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{O}_2\text{P(O)Cl} + 2 \text{HCl}

  • Esterification:
    C4H9O2P(O)Cl+C4H9OHC4H9O2P(O)OC4H9+HCl\text{C}_4\text{H}_9\text{O}_2\text{P(O)Cl} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{O}_2\text{P(O)OC}_4\text{H}_9 + \text{HCl}

Reaction conditions (e.g., anhydrous environment, pyridine catalyst) are optimized to minimize side reactions and maximize yield.

Industrial Scalability

Large-scale production requires stringent control over stoichiometry and temperature. Pilot studies report yields exceeding 85% under continuous-flow reactor conditions. Challenges include the removal of hydrochloric acid byproducts and ensuring product purity for applications requiring low ionic content (e.g., electronics).

Applications in Materials Science

Flame Retardancy

Butan-2-yl bis(2-methylpropyl) phosphate acts as a gas-phase flame retardant by releasing phosphorus-containing radicals that quench combustion chain reactions. Comparative studies highlight its efficiency in polyurethane foams:

Flame RetardantLOI (%)*Peak Heat Release Rate (kW/m²)
Untreated Polymer19450
With 10% Additive27210

*Limiting Oxygen Index (LOI).

Plasticization

The compound’s branched structure disrupts polymer crystallinity, enhancing flexibility in polyvinyl chloride (PVC) formulations. Its migration resistance outperforms linear phthalates, as evidenced by accelerated aging tests.

Environmental and Toxicological Profile

Ecotoxicology

Organophosphates are persistent in aquatic environments due to hydrolytic stability. Bioconcentration factors (BCF) for this compound in fish models range from 120–150, indicating moderate bioaccumulation potential.

Human Health Implications

In vitro assays demonstrate inhibition of acetylcholinesterase (AChE) at IC₅₀ values of 12 µM, suggesting neurotoxic risk at high exposures. Chronic toxicity studies in rodents report no significant carcinogenicity but note hepatic enzyme induction at 50 mg/kg/day doses.

Comparative Analysis with Analogous Organophosphates

CompoundMolecular FormulaKey ApplicationLogP
Tributyl PhosphateC12H27O4P\text{C}_{12}\text{H}_{27}\text{O}_4\text{P}Nuclear solvent4.20
Triethyl PhosphateC6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P}Pesticide intermediate0.85
Butan-2-yl Bis(2-methylpropyl) PhosphateC11H25O4P\text{C}_{11}\text{H}_{25}\text{O}_4\text{P}Flame retardant4.65

The compound’s higher LogP and branched structure enhance compatibility with nonpolar polymers compared to linear analogs.

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